Oxidation State & Hydrogen-Bond Donor Count
6-Bromo-8-fluoro-8aH-isoquinolin-1-one (3,4-dihydro form, CAS 1242157-15-8) possesses a molecular weight of 244.06 g·mol⁻¹ and one hydrogen-bond donor (the secondary amide N–H), contrasting with the 1,2-dihydro isomer (CAS 1803606-88-3) at MW 242.04 with zero H-bond donors, and the fully aromatic 6-bromo-8-fluoroisoquinoline (CAS 1258833-77-0) at MW 226.04 with zero H-bond donors [1][2]. The 3,4-dihydro scaffold introduces an sp³-hybridized C-8a center bearing hydrogen, altering ring conformation and creating a stereoelectronic environment distinct from both the planar 1,2-dihydro and fully aromatic systems .
| Evidence Dimension | Molecular weight and hydrogen-bond donor count across oxidation states |
|---|---|
| Target Compound Data | MW = 244.06 g·mol⁻¹; HBD count = 1; C9H7BrFNO; 3,4-dihydro (8aH) scaffold |
| Comparator Or Baseline | Comparator 1 (1,2-dihydro): MW = 242.04 g·mol⁻¹; HBD count = 0; C9H5BrFNO. Comparator 2 (fully aromatic): MW = 226.04 g·mol⁻¹; HBD count = 0; C9H5BrFN. |
| Quantified Difference | ΔMW = +2.02 (vs 1,2-dihydro); ΔMW = +18.02 (vs aromatic); ΔHBD = +1 (vs both comparators) |
| Conditions | Calculated/predicted physicochemical properties from authoritative databases; HBD count derived from canonical SMILES structural analysis |
Why This Matters
The presence of a single H-bond donor fundamentally alters solubility, crystal packing, and pharmacokinetic behavior of downstream elaborated molecules—a parameter that cannot be compensated for by simple molar mass adjustment.
- [1] ChemSrc. 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one. CAS 1803606-88-3. MW 242.04; Formula C9H5BrFNO; Density 1.698±0.06 g/cm³; BP 449.6±45.0 °C. Available at: https://m.chemsrc.com/baike/1698376.html View Source
- [2] Chem960. 6-Bromo-8-fluoroisoquinoline. CAS 1258833-77-0. MW 226.05; Formula C9H5BrFN. Available at: https://m.chem960.com View Source
